1,3-Dibromo-2-(2-bromoethoxy)benzene
Overview
Description
1,3-Dibromo-2-(2-bromoethoxy)benzene is an organic compound with the molecular formula C8H7Br3O. It is a brominated derivative of benzene, characterized by the presence of two bromine atoms on the benzene ring and an additional bromine atom on the ethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1,3-Dibromo-2-(2-bromoethoxy)benzene can be synthesized through the reaction of 1,3-dibromobenzene with 2-bromoethanol. The reaction typically involves the use of a base such as potassium carbonate to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1,3-Dibromo-2-(2-bromoethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atoms with nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Scientific Research Applications
1,3-Dibromo-2-(2-bromoethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs and drug candidates.
Material Science: It is used in the preparation of brominated polymers and materials with specific properties, such as flame retardancy.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-(2-bromoethoxy)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring or the ethoxy group. In oxidation reactions, the ethoxy group is oxidized to form aldehydes or carboxylic acids, which can further participate in various chemical transformations.
Comparison with Similar Compounds
1,3-Dibromo-2-(2-bromoethoxy)benzene can be compared with other brominated benzene derivatives, such as:
1,2-Dibromoethane: This compound has two bromine atoms on an ethane backbone, making it structurally different from this compound.
1,3-Dibromobenzene: This compound lacks the ethoxy group present in this compound, making it less versatile in certain chemical reactions.
2-Bromoethylbenzene: This compound has a single bromine atom on the ethyl group attached to the benzene ring, making it less reactive compared to this compound.
This compound is unique due to the presence of multiple bromine atoms and the ethoxy group, which provide it with distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
1,3-dibromo-2-(2-bromoethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGANKCYHHSNNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651944 | |
Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206347-32-2 | |
Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206347-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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